

Navigating the Scarcity of 2-Bromopentanal: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2-Bromopentanal**

Cat. No.: **B14693537**

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Shanghai, China – December 20, 2025 – For researchers, scientists, and professionals in drug development, the accessibility of specific chemical reagents is a critical factor in the advancement of their work. This technical guide addresses the commercial availability of **2-Bromopentanal** (CAS No. 35066-19-4), a compound of interest in organic synthesis. Our findings indicate that this chemical is not readily available from commercial suppliers. However, this guide provides valuable information on potential synthesis routes, enabling research to proceed.

Commercial Availability: A Notable Absence

An extensive search of chemical supplier databases and platforms reveals that **2-Bromopentanal** is not a stock item. The chemical database Molport, for instance, explicitly lists zero suppliers for this compound.^[1] This lack of commercial availability necessitates that researchers who require **2-Bromopentanal** for their work must consider its synthesis in the laboratory.

Physicochemical and Computed Properties

While commercial data is unavailable, computed properties from databases like PubChem offer valuable information for handling and characterization.

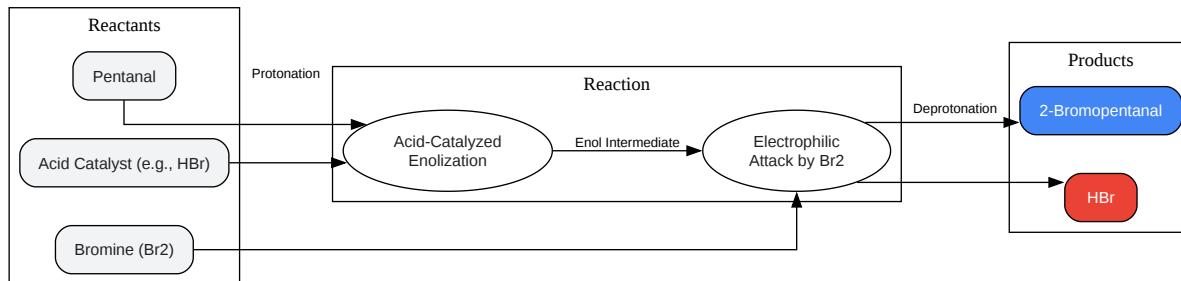
Property	Value	Source
Molecular Formula	C5H9BrO	PubChem[2]
Molecular Weight	165.03 g/mol	PubChem[2]
IUPAC Name	2-bromopentanal	PubChem[2]
SMILES	CCCC(C=O)Br	PubChem[2]
InChIKey	DOGFOANXOUKFEC-UHFFFAOYSA-N	PubChem[2]

Synthesis of 2-Bromopentanal: Established Methodologies for α -Bromoaldehydes

The synthesis of α -bromoaldehydes, such as **2-Bromopentanal**, can be approached through established methods in organic chemistry. The primary challenge in the direct bromination of aldehydes is controlling the reaction to achieve high selectivity for the desired α -bromo product while minimizing side reactions.

One general and effective method involves the acid-catalyzed halogenation of the aldehyde. This reaction proceeds through an enol intermediate. The presence of an acid catalyst facilitates the formation of the enol, which then acts as a nucleophile, reacting with bromine.

A workflow for this synthesis is outlined below:



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Caption: General workflow for the acid-catalyzed synthesis of **2-Bromopentanal**.

Experimental Protocol: Acid-Catalyzed Bromination

The following is a generalized experimental protocol for the α -bromination of an aldehyde, which can be adapted for the synthesis of **2-Bromopentanal**.

Materials:

- Pentanal
- Liquid Bromine (Br₂)
- Acid catalyst (e.g., concentrated hydrobromic acid)
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

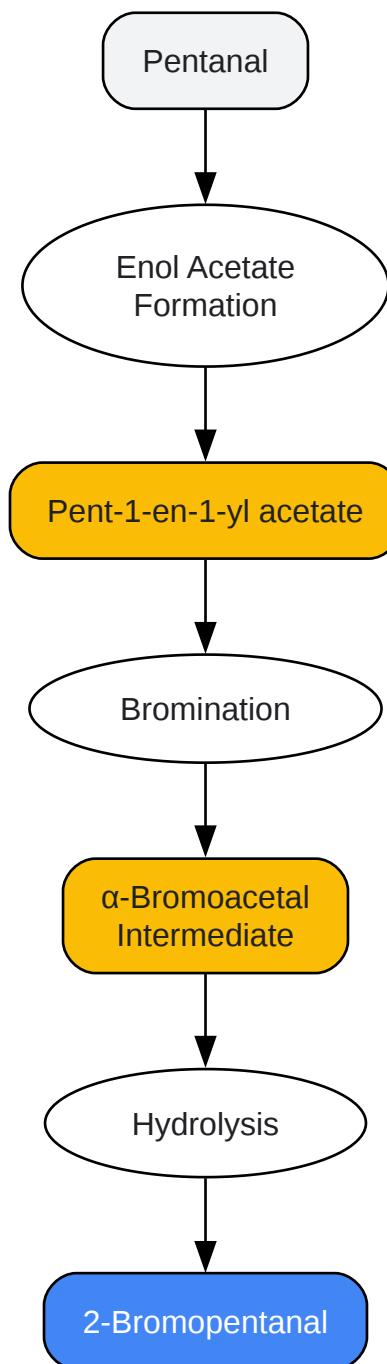
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve pentanal in an appropriate anhydrous solvent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: Add a catalytic amount of concentrated hydrobromic acid to the solution.
- Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent to the stirred reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature and to avoid the accumulation of unreacted bromine.
- Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid and bromine.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **2-Bromopentanal** can be purified by vacuum distillation.

Note: α -Bromoaldehydes are known to be lachrymatory and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Alternative Synthesis Strategy: Bromination of Enol Acetates

An alternative approach to improve selectivity is the bromination of an enol acetate derivative of the aldehyde, followed by hydrolysis. This method can sometimes offer better control over the reaction and higher yields of the desired α -bromoaldehyde.

The logical flow of this alternative synthesis is depicted below:



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Caption: Logical relationship for the synthesis of **2-Bromopentanal** via an enol acetate intermediate.

Conclusion

While **2-Bromopentanal** is not commercially available, this should not be a barrier to its use in research and development. The synthesis of α -bromoaldehydes is a well-documented area of organic chemistry, and the protocols outlined in this guide provide a solid foundation for its laboratory preparation. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to optimize the synthesis for their specific needs. By understanding and applying these synthesis strategies, the scientific community can continue to explore the potential of this and other non-commercially available compounds.

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References

- 1. 2-bromopentanal | 35066-19-4 | Buy Now [molport.com]
- 2. valeraldehyde diethyl acetal | CAS#:3658-79-5 | Chemsoc [chemsoc.com]
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